4-Chloro-2-(1,3-dithian-2-yl)phenol
Beschreibung
4-Chloro-2-(1,3-dithian-2-yl)phenol is a chlorinated phenolic compound featuring a 1,3-dithiane moiety at the ortho position of the phenol ring. The 1,3-dithiane group, a six-membered ring containing two sulfur atoms, confers unique electronic and steric properties. This structure may enhance stability, redox activity, and metal-coordination capabilities, making it relevant in catalysis, materials science, and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H11ClOS2 |
|---|---|
Molekulargewicht |
246.8 g/mol |
IUPAC-Name |
4-chloro-2-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H11ClOS2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5H2 |
InChI-Schlüssel |
QMAKUFFCZCFCKM-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
Kanonische SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Reactivity and Stability
- 4-Chloro-2-(4-chlorophenoxy)phenol (1a): This dimeric chlorophenol, synthesized via copper(II)-catalyzed cross-coupling, forms a C-O bond between two phenol units. Its UHPLC retention time (Rt = 29.3 min) reflects moderate polarity, influenced by the ether linkage. In contrast, the 1,3-dithiane group in the target compound may increase hydrophobicity and alter redox behavior due to sulfur's electron-donating effects .
- Chlorophene (4-chloro-2-(phenylmethyl)phenol): A widely used antimicrobial agent, chlorophene’s benzyl group enhances lipophilicity, aiding membrane penetration. The dithiane substituent in the target compound could similarly improve lipid solubility but introduce sulfur-specific interactions (e.g., disulfide bond formation or metal chelation) .
- The dithiane moiety, lacking conjugation, may instead exhibit distinct spectroscopic signatures, such as S–S stretching vibrations in IR (~500–600 cm⁻¹) .
Table 1: Key Physicochemical Properties of Analogous Compounds
Q & A
Q. What are the common synthetic routes for 4-Chloro-2-(1,3-dithian-2-yl)phenol, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving substituted phenols and heterocyclic precursors. For example, Mannich reactions (as in ) or condensation with benzimidazole derivatives ( ) are employed. Optimization involves adjusting solvent systems (e.g., methanol or THF/ethanol mixtures), temperature (room temperature to reflux), and catalysts (e.g., NaBH₄ for reductions). Purity is enhanced through silica-gel chromatography ().
Q. Which characterization techniques are most reliable for verifying the structure of this compound?
Key methods include:
- X-ray crystallography for absolute configuration determination ().
- GC and nonaqueous titration for purity assessment (>98% threshold) ( ).
- Melting point analysis (155–161°C range) to confirm consistency with literature ( ).
- FT-IR and NMR spectroscopy to identify functional groups and hydrogen bonding (e.g., intramolecular O-H⋯N interactions) ().
Advanced Research Questions
Q. How can structural ambiguities in low-crystallinity samples be resolved?
For poorly crystalline samples, density-functional theory (DFT) calculations ( ) can model electron density and kinetic-energy distributions. Pairing this with SHELXL refinement ( ) allows comparison of experimental and theoretical data. Weak interactions (e.g., C-H⋯π) observed in high-resolution X-ray studies () further validate structural hypotheses.
Q. What experimental strategies address contradictions in reported biological activity data?
Contradictions may arise from variations in assay conditions or impurity profiles. To mitigate:
Q. How can computational modeling enhance understanding of this compound’s electronic properties?
DFT-based methods (e.g., Colle-Salvetti correlation-energy formulas) model correlation energies and electron density distributions ( ). These predict reactivity sites, such as the dithiane ring’s sulfur atoms or the phenolic hydroxyl group, guiding synthetic modifications.
Q. What challenges arise in analyzing chiral centers, and how are they addressed?
Chiral aminophenol derivatives require enantioselective synthesis (e.g., using (R)-configured amines) (). Absolute configuration is confirmed via X-ray crystallography () and circular dichroism (CD) . Diastereomer separation employs chiral HPLC or crystallization (n-hexane as a solvent) ().
Q. How do solubility and stability limitations impact experimental design?
Limited solubility in aqueous buffers (common in biological assays) necessitates co-solvents (e.g., DMSO ≤1%) or prodrug derivatization (). Stability under acidic/basic conditions is tested via accelerated degradation studies (40–60°C, varying pH) to identify degradation pathways.
Q. What role do non-covalent interactions play in stabilizing the compound’s structure?
Intramolecular hydrogen bonds (e.g., O-H⋯N) and π-stacking (C-H⋯π) () stabilize conformations. These interactions are critical in crystallography (SHELXL refinement) ( ) and influence solubility/melting behavior.
Q. How can biological target identification be systematically approached?
Q. What methods improve regioselectivity in heterocyclic functionalization?
- Directing groups (e.g., hydroxyl or chloro substituents) guide reactions to specific positions ().
- Microwave-assisted synthesis enhances regioselectivity in oxadiazole/pyrazole formations ().
- Lewis acid catalysts (e.g., ZnCl₂) control reaction pathways ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
